N-dianilinophosphinothioylaniline

Description

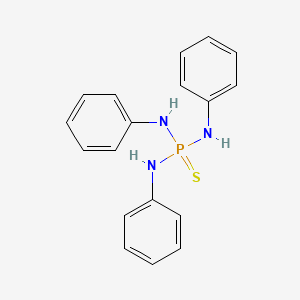

N-Dianilinophosphinothioylaniline is a thiophosphorylated organophosphorus compound characterized by a central phosphorus atom bonded to two aniline groups (C₆H₅NH–) and a thioyl (–S–) functional group. This structure confers unique coordination properties, enabling its use as a ligand in transition metal complexes for catalysis and materials science applications . The compound’s synthesis typically involves reacting dianiline derivatives with thiophosphoryl chlorides under controlled conditions, as described by Fernández et al. (2005) and Gaw et al. (2002) . Its stability in organic solvents and ability to form stable chelates with metals like Pd(II), Pt(II), and Cu(I) distinguish it from non-thiophosphorylated analogs .

Properties

CAS No. |

4743-38-8 |

|---|---|

Molecular Formula |

C18H18N3PS |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-dianilinophosphinothioylaniline |

InChI |

InChI=1S/C18H18N3PS/c23-22(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H,(H3,19,20,21,23) |

InChI Key |

CCGKDXITQVRPNY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NP(=S)(NC2=CC=CC=C2)NC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)NP(=S)(NC2=CC=CC=C2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-dianilinophosphinothioylaniline, we compare it with three structurally related organophosphorus compounds:

N,N-Bis(diphenylphosphinoyl)aniline

- Structural Difference : Replaces the thioyl (–S–) group with an oxy (–O–) group.

- Coordination Behavior : Forms weaker metal-ligand bonds due to oxygen’s higher electronegativity and smaller atomic radius compared to sulfur. This reduces thermal stability in metal complexes (e.g., Pd complexes decompose at 180°C vs. 220°C for thiophosphoryl analogs) .

- Solubility: Higher polarity due to the P=O bond increases solubility in polar solvents like ethanol but decreases stability in nonpolar media .

Diphenylthiophosphinic Acid (DTPA)

- Structural Difference : Lacks the aniline substituents, featuring two phenyl groups directly bonded to phosphorus.

- Applications: Primarily used as an extractant in nuclear waste processing due to its high affinity for actinides. However, its simpler structure limits versatility in forming diverse metal chelates compared to this compound .

- Acidity: The absence of electron-donating aniline groups results in stronger acidity (pKa ~2.5 vs. ~4.8 for this compound), affecting metal-ligand binding kinetics .

3-Chloro-N-phenyl-phthalimide

- Structural Difference : A phthalimide derivative with a chloro substituent, lacking phosphorus entirely.

- Functionality: Used as a monomer precursor in polyimide synthesis rather than a ligand. Its reactivity is dominated by electrophilic aromatic substitution, contrasting with the nucleophilic thiophosphoryl group in this compound .

Data Table: Comparative Properties

| Property | This compound | N,N-Bis(diphenylphosphinoyl)aniline | Diphenylthiophosphinic Acid | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 456.3 | 440.4 | 262.3 | 257.7 |

| Melting Point (°C) | 142–145 | 158–160 | 98–100 | 178–181 |

| Solubility | Moderate in CHCl₃, DCM | High in ethanol, acetone | High in toluene, ether | Low in water, high in DMF |

| Coordination Strength | Strong (log K ~8.2 with Pd²⁺) | Moderate (log K ~6.5 with Pd²⁺) | Very strong (log K ~12.1) | N/A |

| Primary Application | Catalysis, luminescent materials | Polymer stabilizers | Nuclear waste processing | Polyimide synthesis |

Key Research Findings

- Thermal Stability: this compound exhibits superior thermal stability (decomposition >250°C) compared to its oxy-phosphinoyl analog (<200°C), attributed to stronger P–S bonds .

- Catalytic Efficiency: In Pd-catalyzed cross-coupling reactions, thiophosphoryl ligands achieve turnover numbers (TON) of 10⁵–10⁶, outperforming DTPA (TON ~10⁴) due to enhanced electron donation from aniline groups .

- Structural Flexibility : The aniline substituents enable steric and electronic tuning, allowing adaptation to diverse metal centers, unlike rigid phthalimide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.